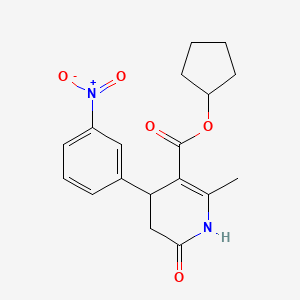![molecular formula C23H32N2O3 B4694618 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4694618.png)
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol
Vue d'ensemble
Description
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperazine family of compounds and has been shown to have unique biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is not fully understood. However, it has been suggested that this compound acts as a serotonin receptor agonist and a dopamine receptor antagonist. This dual mechanism of action may be responsible for the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been shown to have several biochemical and physiological effects. This compound has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. Additionally, this compound has been shown to decrease levels of corticosterone, a hormone that is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its unique mechanism of action. This compound has a dual mechanism of action that may make it more effective than other compounds that only target one neurotransmitter system. Additionally, this compound has been shown to have low toxicity in animal models.
One limitation of using 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to animals in a consistent and accurate manner. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Orientations Futures
There are several future directions for research on 2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol. One direction is to further investigate the compound's potential as a treatment for substance abuse disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and how it interacts with different neurotransmitter systems. Finally, future research could investigate the potential of this compound as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to have unique biochemical and physiological effects and has a dual mechanism of action that may make it more effective than other compounds. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new treatments for neurological disorders.
Applications De Recherche Scientifique
2-[4-(3,5-dimethoxybenzyl)-1-(2-phenylethyl)-2-piperazinyl]ethanol has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. Additionally, this compound has been shown to have potential as a treatment for substance abuse disorders and as a neuroprotective agent.
Propriétés
IUPAC Name |
2-[4-[(3,5-dimethoxyphenyl)methyl]-1-(2-phenylethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-22-14-20(15-23(16-22)28-2)17-24-11-12-25(21(18-24)9-13-26)10-8-19-6-4-3-5-7-19/h3-7,14-16,21,26H,8-13,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFROITFONXIPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(C(C2)CCO)CCC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694539.png)

![1-(2-methoxy-5-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4694554.png)


![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)-4-quinolinecarboxamide](/img/structure/B4694583.png)
![2-[4-(3,4-dimethoxybenzyl)-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4694593.png)

![5-amino-N-(2-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4694596.png)
![2-(1,3-benzodioxol-5-yl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B4694604.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4694612.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B4694623.png)
![6-(2-furylmethyl)-2-(4-methyl-1-piperazinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4694633.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4694634.png)